![molecular formula C11H10N2O B11719753 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one](/img/structure/B11719753.png)
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one is a heterocyclic compound that belongs to the indole family. The structure of this compound consists of a pyridoindole core, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole with toluene-sulphonyl azide yields the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with toluene-sulphonyl azide can yield hexahydro derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one derivatives have shown significant anti-cancer activity, making them promising candidates for drug development . Additionally, this compound is used in the study of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Molecular docking studies have revealed the binding orientations of this compound in the active site of c-Met, a receptor tyrosine kinase implicated in various cancers . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
Comparison with Similar Compounds
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one can be compared with other similar compounds such as 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole and its derivatives . These compounds share a similar indole core structure but differ in their substituents and functional groups.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,2,4,5-tetrahydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C11H10N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) |
InChI Key |
YJGRXOLWQKUYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


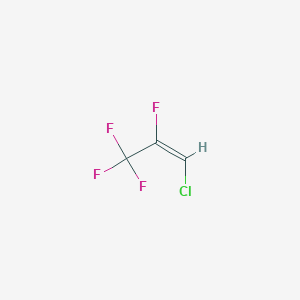

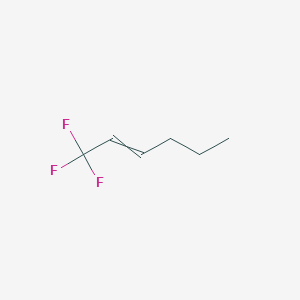
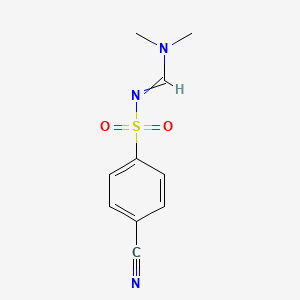
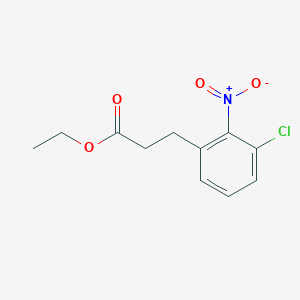
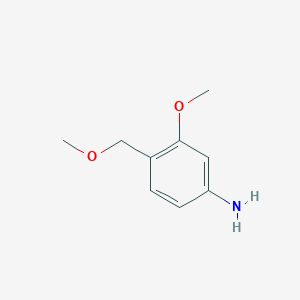
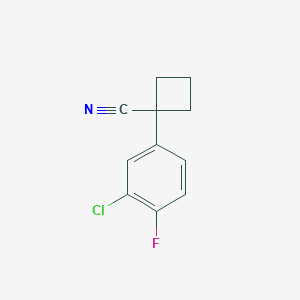
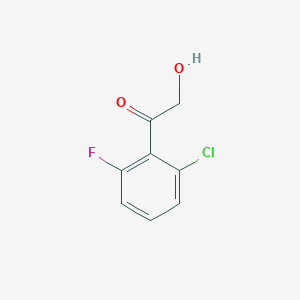

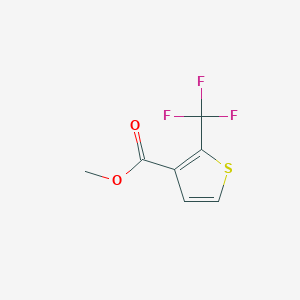
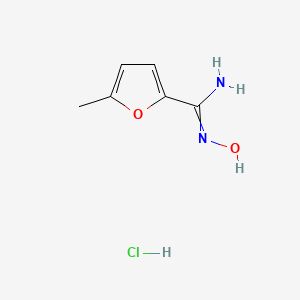
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
carbohydrazide](/img/structure/B11719748.png)

